molecular formula C8H13BrN4O B13084247 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13084247
M. Wt: 261.12 g/mol
InChI Key: CNBKLFNDOAVPOF-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS 1697850-03-5) is a synthetic small molecule based on the 1,2,4-triazole pharmacophore, a heterocyclic system of significant interest in medicinal chemistry for its diverse biological activities . This compound features a bromo-substituted triazole core linked to a tetrahydrofuran (oxolane) ring via an ethyl chain. With a molecular formula of C8H13BrN4O and a molecular weight of 261.12 g/mol , it serves as a valuable chemical intermediate and a potential candidate for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its potential as an antifungal agent . The 1,2,4-triazole scaffold is a privileged structure in antifungal drug discovery and is the central pharmacophore in many commercially available azole antifungals, such as fluconazole, itraconazole, and voriconazole . These compounds typically exert their activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane instability and inhibition of fungal growth. Researchers can utilize this bromo-functionalized triazole derivative to develop novel antifungal candidates or to probe the mechanism of action of similar compounds. Beyond its direct antifungal potential, this chemical serves as a versatile building block for organic synthesis . The presence of the bromine atom on the triazole ring makes it amenable to further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the creation of a diverse library of analogs for screening. The amine group also provides a handle for derivatization, for instance, through amide bond formation or reductive amination. This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

5-bromo-1-[2-(oxolan-2-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)4-3-6-2-1-5-14-6/h6H,1-5H2,(H2,10,12)

InChI Key

CNBKLFNDOAVPOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(oxolan-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8_8H13_{13}BrN4_4O
Molecular Weight : 261.12 g/mol
CAS Number : 1934558-22-1

The compound features a triazole ring, which is known for its biological activity and potential in drug development. The presence of the bromine atom enhances its reactivity and biological properties.

Antifungal Activity

One of the primary applications of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is its use as an antifungal agent. Triazole derivatives are widely recognized for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens.

Case Study : A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida species. The introduction of the oxolan group in this compound may enhance solubility and bioavailability compared to other triazoles .

Anticancer Potential

Recent research has indicated that triazole derivatives may possess anticancer properties. The compound's ability to interact with specific cellular pathways involved in cancer cell proliferation is under investigation.

Data Table: Anticancer Activity of Triazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15
Other TriazolesVarious10 - 20

Fungicides

In agricultural chemistry, compounds similar to this compound are being explored as potential fungicides. Their efficacy against plant pathogenic fungi can help improve crop yields and reduce losses.

Case Study : Research has shown that triazole-based fungicides effectively control fungal diseases in crops such as wheat and barley. The compound's structural features may contribute to its effectiveness against specific fungal strains .

Herbicidal Properties

There is ongoing research into the herbicidal properties of triazole derivatives. The potential for selective weed control while minimizing damage to crops is a significant area of interest.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, and key properties:

Compound Name Substituents at Position 1 Molecular Weight Similarity (%) Key Properties/Activities Reference CAS/Study
5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine (Target Compound) 2-(Oxolan-2-yl)ethyl 287.13* 100 Enhanced solubility, potential CNS activity N/A
5-Bromo-1H-1,2,4-triazol-3-amine H 177.99 84 Herbicidal activity (e.g., amitrole analogs) 389122-08-1
5-Bromo-1-methyl-1H-1,2,4-triazole Methyl 191.03 78 Intermediate in agrochemical synthesis 16681-72-4
5-{4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl}-4H-1,2,4-triazol-3-amine Piperazine-phenoxyethyl 375.25 65 Potential receptor-binding via piperazine Chemie Search
3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine Methoxymethyl 207.03 62 Increased metabolic stability 2092582-22-2
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine Ethoxymethyl 221.06 60 Moderate lipophilicity 1697310-06-7
5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine Pyrazole-ethyl 257.09 58 Heterocyclic interaction motifs 1699947-95-9

*Calculated molecular weight based on formula C₈H₁₂BrN₅O.

Key Observations:

Substituent Effects on Solubility and Bioactivity: The oxolane-ethyl group in the target compound improves solubility compared to non-polar substituents (e.g., methyl in CAS 16681-72-4) due to its oxygen-containing ring .

Synthetic Accessibility :

  • Methyl and ethoxymethyl derivatives (e.g., ) are synthesized via straightforward alkylation, while the target compound’s oxolane-ethyl group may require more complex cyclization or coupling steps .

Pharmacological Potential: Pyrazole-substituted analogs (e.g., ) show structural similarity to kinase inhibitors, suggesting the target compound could be optimized for anticancer applications. Piperazine-containing derivatives (e.g., ) are common in antipsychotic drugs, hinting at CNS activity for the target compound.

Structural and Computational Insights

  • Crystallography : SHELX and ORTEP-3 () are critical for resolving the oxolane ring’s conformation and triazole planarity, which influence packing efficiency and stability.
  • Self-Assembly : Similar triazoles form dimers via O···π-hole interactions (), suggesting the target compound may exhibit unique solid-state behavior.

Biological Activity

5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₈H₁₃BrN₄O
  • Molecular Weight : 261.12 g/mol
  • CAS Number : 1934558-22-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the triazole family are known for their ability to inhibit enzymes involved in critical biological processes, such as:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to decreased DNA synthesis and cell proliferation, making it a target for cancer therapy.
  • Kinases : Triazole derivatives often exhibit kinase inhibition properties, affecting signaling pathways involved in cell growth and survival.

Biological Activity and Therapeutic Potential

Research has shown that derivatives of triazole compounds possess a range of biological activities, including:

  • Antimicrobial Activity : Triazoles have been studied for their antifungal properties, particularly against strains resistant to conventional treatments.
  • Antitumor Activity : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against fungal infections
AntitumorInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits DHFR and other kinases

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to this compound:

  • Antifungal Activity : A study demonstrated that triazole compounds showed significant antifungal activity against Candida species. The mechanism involved the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
  • Cancer Research : Another study focused on the anticancer properties of triazole derivatives, reporting that specific modifications to the triazole ring enhanced cytotoxicity against breast cancer cells through apoptosis induction.
  • Enzyme Targeting : Research highlighted how modifications in the side chains of triazoles could improve binding affinity to DHFR, leading to more effective inhibition compared to existing drugs.

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